Structural Differentiation: 4-Benzyl vs. Unsubstituted Benzamide Analogs
Compared to the simpler analog N-[4-(4-fluorophenyl)thiazol-2-yl]benzamide (CAS 321555-43-5), which lacks the 4-benzyl group, target compound possesses a 4-benzyl moiety that adds approximately 90 Da to the molecular weight and significantly increases lipophilicity . In the related Src kinase inhibitor series, N-benzyl substitution was shown to be critical for cellular potency; the unsubstituted derivative 8a exhibited GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, while the 4-fluorobenzylthiazolyl analog 8b achieved 64–71% inhibition of cell proliferation in BT-20 and CCRF cells at 50 µM [1]. The target compound's 4-benzylbenzamide architecture is expected to confer similar or improved cellular target engagement.
| Evidence Dimension | Structural modification impact on cellular potency |
|---|---|
| Target Compound Data | No direct IC50 available; predicted enhanced lipophilicity and target engagement vs. unsubstituted analog |
| Comparator Or Baseline | Analog 8a (unsubstituted N-benzyl): GI50 1.34 µM (NIH3T3/c-Src527F); Analog 8b (4-fluorobenzyl): 64–71% inhibition at 50 µM in BT-20/CCRF cells |
| Quantified Difference | N-benzyl substitution shifts GI50 from ~1.3 µM to % inhibition at 50 µM; specific quantitative delta for target compound unavailable |
| Conditions | Src kinase inhibition and cell proliferation (HT-29, BT-20, CCRF-CEM) [1] |
Why This Matters
The 4-benzyl substitution on the benzamide ring is a key pharmacophoric element that distinguishes this compound's kinase inhibition profile from simpler, commercially available thiazolyl-benzamides.
- [1] Fallah-Tafti, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. View Source
